![molecular formula C42H50FN7O8S2 B608074 N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid CAS No. 1990504-72-7](/img/structure/B608074.png)
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid
Übersicht
Beschreibung
It is primarily being studied for its potential in treating myeloproliferative neoplasms, including essential thrombocythemia, polycythemia vera, and myelofibrosis . Bomedemstat tosylate is an orally active inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme critical for the self-renewal potential of malignant cells and hematopoietic differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bomedemstat tosylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a cyclopropylamine derivative with a benzamide derivative under specific conditions to form the core structure.
Introduction of functional groups: Various functional groups, such as the triazole ring and the piperazine ring, are introduced through a series of reactions involving reagents like triazole and piperazine derivatives.
Industrial Production Methods
The industrial production of bomedemstat tosylate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bomedemstat-tosylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Cyclopropylamin-Molekülteil.
Reduktion: Reduktionsreaktionen können am Benzamid-Molekülteil auftreten.
Substitution: Die Tosylatgruppe ist eine gute Abgangsgruppe, wodurch Bomedemstat-tosylat anfällig für nukleophile Substitutionsreaktionen ist.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit der Tosylatgruppe reagieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Bomedemstat-tosylat, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid exhibit significant activity against various cancer cell lines. The structural components suggest its potential as an inhibitor of enzymes or receptors involved in cancer pathways, particularly in myeloproliferative neoplasms such as essential thrombocythemia and polycythemia vera.
Neuropharmacology
The compound's design implies interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders. Its piperazine and triazole groups are particularly relevant for modulating CNS activity, making it a candidate for further exploration in neuropharmacological studies .
Anti-inflammatory Properties
Similar compounds have shown promise as anti-inflammatory agents. The presence of the triazole and piperazine groups may contribute to this effect, suggesting that N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid could be investigated for its ability to inhibit inflammatory pathways.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps designed to optimize yield and purity while minimizing side reactions. Key synthetic strategies include:
- Formation of the cyclopropyl amine : Utilizing readily available reagents.
- Coupling reactions : To assemble the complex structure efficiently.
Case Study 1: Anticancer Efficacy
A study demonstrated that a structurally similar compound inhibited cell proliferation in various cancer cell lines, suggesting that the unique combination of functional groups enhances its efficacy compared to traditional chemotherapeutics .
Case Study 2: Neuropharmacological Effects
In silico docking studies indicated that the compound could effectively bind to serotonin receptors, hinting at potential applications in treating mood disorders and anxiety .
Wirkmechanismus
Bomedemstat tosylate exerts its effects by inhibiting the enzyme lysine-specific demethylase-1 (LSD1)By inhibiting LSD1, bomedemstat tosylate prevents the demethylation of H3K4, leading to the repression of DNA transcription and the inhibition of malignant cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tranylcypromin: Ein weiterer LSD1-Inhibitor, jedoch mit einer anderen chemischen Struktur.
GSK2879552: Ein potenter und selektiver LSD1-Inhibitor mit einem anderen Wirkmechanismus.
Einzigartigkeit von Bomedemstat-tosylat
Bomedemstat-tosylat ist aufgrund seiner spezifischen Hemmung von LSD1 und seiner potenziellen therapeutischen Wirkung bei der Behandlung myeloproliferativer Neoplasien einzigartig. Im Gegensatz zu anderen LSD1-Inhibitoren hat Bomedemstat-tosylat in Mausmodellen von myeloproliferativen Neoplasien vielversprechende Ergebnisse bei der Reduktion der peripheren Zellzahl, der Splenomegalie und der Entzündungszytokine gezeigt .
Biologische Aktivität
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid is a complex compound with notable biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a unique structure that incorporates a cyclopropyl group, a triazole moiety, and a piperazine derivative. Its molecular formula is C23H34FN7O3S, and it has a molecular weight of 504.58 g/mol. The presence of fluorine and triazole groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition. Notable findings include:
Anticancer Properties
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma and MCF7 breast cancer cells. For instance, one study reported an IC50 value of 3.62 μM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Specifically, the compound activates caspases involved in the apoptotic pathway, leading to increased DNA fragmentation in cancer cells .
- Targeting Specific Kinases : The compound has shown selective inhibition of certain kinases, such as Abl protein kinase, which is crucial in the context of chronic myeloid leukemia (CML). This selective targeting enhances its therapeutic potential while minimizing effects on normal cells .
Enzyme Inhibition
The compound has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression. By inhibiting LSD1, the compound may reverse aberrant gene silencing associated with various cancers .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : In vitro studies on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), indicating effective targeting of apoptotic pathways .
- Case Study 2 : A comparative analysis showed that derivatives with varying substituents on the benzamide group exhibited different levels of cytotoxicity, suggesting structure-activity relationships (SAR) that can guide future modifications for enhanced efficacy .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 | 3.62 | Apoptosis induction |
Antiproliferative | MCF7 | 63.2 | Caspase activation |
Enzyme Inhibition | LSD1 | < 1 | Epigenetic regulation |
Kinase Inhibition | Abl | 7.4 | Selective targeting in CML |
Eigenschaften
CAS-Nummer |
1990504-72-7 |
---|---|
Molekularformel |
C42H50FN7O8S2 |
Molekulargewicht |
864.0 g/mol |
IUPAC-Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1 |
InChI-Schlüssel |
WLRWBXFBIJMKHG-DVNXTAPYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IMG-7289 ditosylate; IMG 7289 ditosylate; IMG7289ditosylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.